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molecular formula C10H20NO4P B8728506 Ethyl 2-cyanoethyl(diethoxymethyl)phosphinate

Ethyl 2-cyanoethyl(diethoxymethyl)phosphinate

Cat. No. B8728506
M. Wt: 249.24 g/mol
InChI Key: VIODSYAKJGLMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656298

Procedure details

The starting material can be prepared as follows: A solution of 20 g of ethyl(diethoxymethyl)phosphonite (Aust. J. Chem. 33, 292 (1980)) and 5 g of acrylonitrile in 25 ml of ethanol is added to a stirred mixture of 1 g of sodium hydride (50% dispersion in oil) in 25 ml of ethanol at 0° C. under an atmosphere of nitrogen. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. 1 ml of glacial acetic acid is added and the mixture is concentrated under reduced pressure. The resulting crude product is dissolved in 50 ml of ethyl acetate, washed twice with 26 ml of water, and the organic extract is dried over magnesium sulphate, and then concentrated under reduced pressure. The crude product is distilled under reduced pressure to give ethyl 2-cyanoethyl(diethoxymethyl)phosphinate, b.p. 114° C./0.01 mbar, 31P=+40.8 ppm (CDCl3).
Name
ethyl(diethoxymethyl)phosphonite
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[O-:5])[CH3:2].[C:13](#[N:16])[CH:14]=[CH2:15].[H-].[Na+].C(O)(=O)C>C(O)C>[C:13]([CH2:14][CH2:15][P:4]([CH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])(=[O:5])[O:3][CH2:1][CH3:2])#[N:16] |f:2.3|

Inputs

Step One
Name
ethyl(diethoxymethyl)phosphonite
Quantity
20 g
Type
reactant
Smiles
C(C)OP([O-])C(OCC)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be prepared
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product is dissolved in 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed twice with 26 ml of water
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)CCP(OCC)(=O)C(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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